methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate
Description
Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a substituted benzoate ester. The triazolopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . Key structural elements include:
Properties
IUPAC Name |
methyl 2-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN7O3/c1-34-23(33)18-5-3-2-4-17(18)22(32)30-12-10-29(11-13-30)20-19-21(26-14-25-20)31(28-27-19)16-8-6-15(24)7-9-16/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQGZYDTVHUALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents.
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of similar compounds make them precise pharmacophores with a bioactive profile, as they can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to exhibit antitumor activities, suggesting that they may interact with pathways related to cell proliferation and apoptosis.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds, suggesting that these compounds may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to exhibit antitumor activities, suggesting that they may induce cell death in cancer cells or inhibit their proliferation.
Biological Activity
Methyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is classified as a triazolopyrimidine derivative, which is known for its diverse pharmacological activities. Its structure includes a piperazine moiety and a fluorophenyl group, contributing to its biological efficacy.
Chemical Formula: C₁₅H₁₄F N₅O₂
IUPAC Name: this compound
Research indicates that the primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . By inhibiting CDK2, it disrupts the cell cycle progression, leading to reduced cell proliferation. This mechanism is crucial in the context of cancer therapeutics, where uncontrolled cell division is a hallmark of malignancy .
Pharmacological Profile
The compound exhibits several biological activities:
- Anticancer Activity: It has shown significant inhibitory effects on various cancer cell lines. The IC50 values for similar triazolopyrimidine derivatives are often in the nanomolar range, indicating potent activity against tumor cells .
- Antimicrobial Activity: Triazole derivatives have been documented to possess antimicrobial properties against a range of bacteria and fungi. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Candida albicans .
In Vitro Studies
A study published in Molecules highlighted that triazolopyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, this compound was tested alongside other derivatives and showed comparable or superior activity against breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 2-(...) | MCF-7 (Breast) | 0.05 |
| Methyl 2-(...) | A549 (Lung) | 0.03 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of the fluorophenyl group significantly increases the compound's affinity for its targets .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Triazolopyrimidine Derivatives
Key Observations
Substituent Effects on Bioactivity
- Fluorine Position : The target compound’s 4-fluorophenyl group (vs. 3-fluorophenyl in ) may alter binding interactions due to differences in electron-withdrawing effects and steric placement.
- Carbonyl Linkage : Replacing the benzoate ester (target compound) with a coumarin-carbonyl () or methoxyphenyl-carbonyl () modifies hydrogen-bonding capacity and metabolic stability.
- Heterocyclic Additions : The benzylthio group in introduces sulfur, which could influence redox properties or metal coordination.
Physicochemical Properties
- Molecular Weight : The target compound (497.5 g/mol) exceeds the others, which may impact oral bioavailability per Lipinski’s rules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
